molecular formula C15H11ClN2O4S B4966657 (Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid

(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid

Cat. No.: B4966657
M. Wt: 350.8 g/mol
InChI Key: JDJXEYFUOLDOEA-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring, a chloro-substituted aniline, and an oxobutenoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl₂).

    Amidation Reaction: The acyl chloride reacts with 4-chloro-3-aminoaniline to form the thiophene-2-carbonylamino derivative.

    Knoevenagel Condensation: The resulting compound undergoes a Knoevenagel condensation with malonic acid or its derivatives to form the (Z)-4-oxobut-2-enoic acid moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions could target the carbonyl groups, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group on the aniline ring can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, or other peroxides.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid can be used as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiophene ring and the chloro-substituted aniline suggests potential interactions with biological targets.

Medicine

In medicine, such compounds might be explored as drug candidates, particularly for diseases where modulation of specific enzymes or receptors is beneficial.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for (Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid would depend on its specific biological target. Generally, such compounds might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-[4-chloro-3-(pyridine-2-carbonylamino)anilino]-4-oxobut-2-enoic acid: Similar structure but with a pyridine ring instead of thiophene.

    (Z)-4-[4-chloro-3-(furan-2-carbonylamino)anilino]-4-oxobut-2-enoic acid: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The uniqueness of (Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4S/c16-10-4-3-9(17-13(19)5-6-14(20)21)8-11(10)18-15(22)12-2-1-7-23-12/h1-8H,(H,17,19)(H,18,22)(H,20,21)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJXEYFUOLDOEA-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)/C=C\C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.